3'-Dimethylaminoacetophenone CAS number and properties
3'-Dimethylaminoacetophenone CAS number and properties
An In-Depth Technical Guide to 3'-Dimethylaminoacetophenone for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3'-Dimethylaminoacetophenone, a substituted aromatic ketone, represents a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing acetyl group and a potent electron-donating dimethylamino group at the meta-position, confer specific reactivity that is strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in pharmaceutical research and development.
Core Identification and Chemical Structure
3'-Dimethylaminoacetophenone is systematically known as 1-[3-(dimethylamino)phenyl]ethanone. Its identity is unambiguously established by its unique CAS (Chemical Abstracts Service) registry number.
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CAS Number: 18992-80-8
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Molecular Formula: C₁₀H₁₃NO[1]
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Molecular Weight: 163.22 g/mol
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Synonyms: m-Dimethylaminoacetophenone, 3-(N,N-Dimethylamino)acetophenone, 1-Acetyl-3-(dimethylamino)benzene[1]
The structure features a central benzene ring substituted with an acetyl group (-COCH₃) and a dimethylamino group (-N(CH₃)₂) at positions 1 and 3, respectively.
Caption: Chemical structure of 3'-Dimethylaminoacetophenone (CAS: 18992-80-8).
Physicochemical Properties
The physical and chemical characteristics of 3'-Dimethylaminoacetophenone are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18992-80-8 | |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | |
| Appearance | White or colorless to light orange/yellow solid or powder | [2] |
| Melting Point | 37 °C | [1][2] |
| Boiling Point | 290.31 °C (rough estimate) | [2] |
| Density | 1.0508 g/cm³ (rough estimate) | [2] |
| pKa | 3.70 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
Synthesis and Manufacturing
The most direct and industrially relevant synthetic route to 3'-Dimethylaminoacetophenone is via the exhaustive methylation of 3'-Aminoacetophenone. The precursor, 3'-Aminoacetophenone (CAS: 99-03-6), is readily available and typically synthesized by the reduction of 3'-Nitroacetophenone.
The methylation step is classically achieved through the Eschweiler-Clarke reaction , a robust and reliable method for converting primary or secondary amines into tertiary amines using excess formic acid and formaldehyde.[1][3]
Principle of the Eschweiler-Clarke Reaction
This reaction is a form of reductive amination. The primary amine (3'-Aminoacetophenone) first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to a methyl-substituted amine.[4] The process repeats to convert the resulting secondary amine into the final tertiary amine. A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1]
Caption: General workflow for the synthesis of 3'-Dimethylaminoacetophenone.
Exemplary Synthesis Protocol (Eschweiler-Clarke Methylation)
This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-Aminoacetophenone (1.0 eq).
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Reagent Addition: Add 90% formic acid (approx. 5.0 eq) and 37% aqueous formaldehyde (approx. 4.0 eq). The order of addition may be varied, but it is often performed at room temperature.
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Heating: Heat the reaction mixture to 90-100 °C (reflux) using an oil bath. The reaction is typically monitored for the cessation of CO₂ evolution, which indicates the consumption of formic acid and the progression of the reaction.[1] Reaction times can range from 6 to 24 hours.
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Work-up:
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Cool the mixture to room temperature and slowly basify with a concentrated NaOH or KOH solution to a pH > 10. This step must be performed in an ice bath due to the exothermic nature of the neutralization.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 3'-Dimethylaminoacetophenone.
Chemical Reactivity and Applications in Drug Development
The dual functionality of 3'-Dimethylaminoacetophenone makes it a powerful synthon. The electron-donating dimethylamino group activates the aromatic ring, directing electrophilic substitutions, while the acetyl group provides a handle for a wide array of carbonyl chemistry.
Key Reactions and Utility
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Condensation Reactions: The α-hydrogens of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate is a key nucleophile in reactions like the Claisen-Schmidt condensation , where it reacts with an aromatic aldehyde (lacking α-hydrogens) to form chalcones (α,β-unsaturated ketones).[2][5] Chalcones are a major class of natural product analogs investigated for anti-inflammatory, antimicrobial, and anticancer activities.[6]
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Building Block for Heterocycles: Aminoacetophenones are fundamental building blocks in diversity-oriented synthesis (DOS) for generating libraries of natural product analogs.[7] For instance, the acetyl and amino functionalities can be elaborated to construct heterocyclic cores such as quinolones, flavones, and coumarins, which are prevalent scaffolds in medicinal chemistry.[7]
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Pharmaceutical Intermediate: As a "pharmaceutical intermediate," this compound serves as a starting point for multi-step syntheses of more complex active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into the final drug molecule, often after modification of the ketone or further substitution on the ring. For example, related aminophenyl ethanone derivatives are used to synthesize novel compounds for screening as antimicrobial and antioxidant agents.[8]
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol demonstrates the use of a substituted acetophenone in a Claisen-Schmidt condensation to synthesize a chalcone derivative, a common step in drug discovery projects.[6]
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Setup: In a flask, dissolve 3'-Dimethylaminoacetophenone (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
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Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring. The base acts as a catalyst to generate the enolate.
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Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
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Isolation: The chalcone product often precipitates from the reaction mixture. If so, it can be collected by filtration. Alternatively, the mixture can be poured into cold water, and the resulting precipitate filtered, washed with water until neutral, and dried.
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Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Analytical Characterization
The identity and purity of 3'-Dimethylaminoacetophenone are typically confirmed using a combination of spectroscopic and chromatographic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), a singlet for the acetyl methyl group (-COCH₃), and a singlet for the two equivalent methyl groups of the dimethylamino function (-N(CH₃)₂).
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¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the region of 1670-1690 cm⁻¹. Other key absorptions include C-H stretches for the aromatic and methyl groups, and C-N stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, which is a crucial confirmation of its identity.
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Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the compound and for monitoring reaction progress.
Safety, Handling, and Toxicology
Proper handling and storage are essential when working with any chemical intermediate.
Hazard Identification
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GHS Classification: Classified as a skin sensitizer (Category 1).
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Signal Word: Warning
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Hazard Statements: H317 (May cause an allergic skin reaction).[2]
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
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P272: Contaminated work clothing should not be allowed out of the workplace.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
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P333 + P313: IF SKIN irritation or rash occurs: Get medical advice/attention.[2]
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Handling and Storage
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C, protected from light.[2]
Toxicological Summary
The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[9][10]
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Acute Dermal Toxicity: In a study conducted according to OECD Guideline 402, the dermal LD₅₀ was determined to be greater than 2000 mg/kg body weight. Based on this, the substance is considered to be relatively non-toxic after acute dermal exposure and is not classified for this endpoint.[11]
References
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Acute Toxicity: dermal - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
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Eschweiler–Clarke reaction. (2024). In Wikipedia. Retrieved from [Link]
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Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]
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Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Journal of Organic Chemistry, 89(5), 3580–3584. Retrieved from [Link]
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Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. (2016). Chirality, 28(11), 728-736. Retrieved from [Link]
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Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]
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Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. (2021). Molecules, 26(21), 6688. Retrieved from [Link]
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Claisen–Schmidt condensation. (2024). In Wikipedia. Retrieved from [Link]
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Median lethal dose. (2024). In Wikipedia. Retrieved from [Link]
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6688. Retrieved from [Link]
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Claisen Schimdt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]
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Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016, June 17). Little Pro. Retrieved from [Link]
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A Review of the LD 50 and Its Current Role in Hazard Communication. (2021). International Journal of Toxicology, 40(5), 416-421. Retrieved from [Link]
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SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. (2019). International Journal of Pharmaceutical Sciences and Research, 10(6), 2845-2853. Retrieved from [Link]
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